3'-Chloro-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
3’-Chloro-3-(2,6-dimethylphenyl)propiophenone: is an organic compound with the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . This compound is characterized by the presence of a chloro group at the 3’ position and a 2,6-dimethylphenyl group attached to the propiophenone core . It is commonly used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 2,6-dimethylphenylpropane as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to alcohols using reducing agents such as or .
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as or are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential use in treating various diseases .
Industry: In the industrial sector, 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
- 3’-Chloro-3-(2,4-dimethylphenyl)propiophenone
- 3’-Chloro-3-(2,5-dimethylphenyl)propiophenone
- 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone
Uniqueness: 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone is unique due to the specific positioning of the chloro and dimethylphenyl groups, which influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group provides steric hindrance, affecting the compound’s interaction with enzymes and receptors .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPFRZRQLSTZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644786 | |
Record name | 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-70-6 | |
Record name | 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.